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molecular formula C10H18O5S B1428605 Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate CAS No. 626238-23-1

Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate

Cat. No. B1428605
M. Wt: 250.31 g/mol
InChI Key: ILPLJIXVYSSTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242984B2

Procedure details

Cesium carbonate (1.96 g, 6 mmol) and 4-bromopyrazole (321 mg, 2.2 mmol) were added to a solution of ethyl 4-[(methylsulfonyl)oxy]cyclohexanecarboxylate (0.50 g, 2 mmol) in DMF (10 mL). The mixture was stirred at 80° C. for 16 hours. Upon cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (ethyl acetate/petroleum ether) to give ethyl 4-(4-bromo-1H-pyrazol-1-yl)cyclohexanecarboxylate. MS ESI calc'd. for C12H18BrN2O2 [M+H]+ 301 and 303. found 301 and 303. 1H NMR (400 MHz, CDCl3): δ 7.45 (s, 1H), 7.44 (s, 1H), 4.23 (q, J=7.2 Hz, 2H), 2.46-2.38 (m, 1H), 2.26-2.18 (m, 4H), 2.06-1.98 (m, 2H), 1.86-1.78 (m, 3H), 1.36 (t, J=7.2 Hz, 3H).
Name
Cesium carbonate
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
321 mg
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].[Br:7][C:8]1[CH:9]=[N:10][NH:11][CH:12]=1.CS(O[CH:18]1[CH2:23][CH2:22][CH:21]([C:24]([O:26][CH2:27][CH3:28])=[O:25])[CH2:20][CH2:19]1)(=O)=O>CN(C=O)C.O>[Br:7][C:8]1[CH:9]=[N:10][N:11]([CH:18]2[CH2:23][CH2:22][CH:21]([C:24]([O:26][CH2:27][CH3:28])=[O:25])[CH2:20][CH2:19]2)[CH:12]=1 |f:0.1.2|

Inputs

Step One
Name
Cesium carbonate
Quantity
1.96 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
321 mg
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
0.5 g
Type
reactant
Smiles
CS(=O)(=O)OC1CCC(CC1)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (ethyl acetate/petroleum ether)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=NN(C1)C1CCC(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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